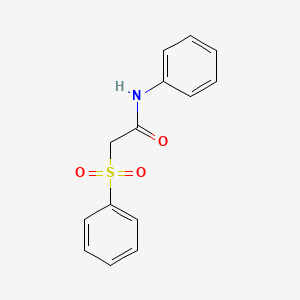

Acetamide, N-phenyl-2-(phenylsulfonyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

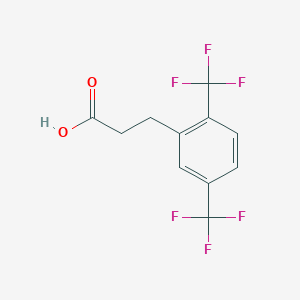

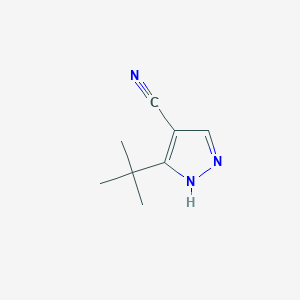

“Acetamide, N-phenyl-2-(phenylsulfonyl)-” is a chemical compound with the molecular formula C14H13NO3S . It is a derivative of acetamide, which is an organic compound that serves as the functional group for acetamides .

Synthesis Analysis

The synthesis of “Acetamide, N-phenyl-2-(phenylsulfonyl)-” and its derivatives involves various chemical techniques and computational chemistry applications . The process includes the transformation of sulfides using sulfate-modified multi-walled carbon nanotubes (S-MWCNT) and mesoporous carbon (S-MC) as heterogeneous catalysts .Molecular Structure Analysis

The molecular structure of “Acetamide, N-phenyl-2-(phenylsulfonyl)-” can be represented using InChI (IUPAC International Chemical Identifier) asInChI=1S/C14H13NO3S/ c1-11(16)15-13-9-5-6-10-14(13)19(17,18)1 2-7-3-2-4-8-12/h2-10 H,1H3,(H,15,16) . Chemical Reactions Analysis

The chemical reactions involving “Acetamide, N-phenyl-2-(phenylsulfonyl)-” are complex and involve various stages. The compound can undergo a variety of reactions, including those involving COX enzyme inhibition and antiviral activities .Physical And Chemical Properties Analysis

The physical and chemical properties of “Acetamide, N-phenyl-2-(phenylsulfonyl)-” include a density of 1.3±0.1 g/cm3, boiling point of 478.5±37.0 °C at 760 mmHg, vapour pressure of 0.0±1.2 mmHg at 25°C, enthalpy of vaporization of 74.3±3.0 kJ/mol, and flash point of 243.2±26.5 °C .Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

Acetamide, N-phenyl-2-(phenylsulfonyl)- and its derivatives have been explored for their reactivity and potential in synthesizing novel compounds. For instance, the study of 2-bromo-N-(phenylsulfonyl)acetamide derivatives revealed their reactivity towards nitrogen-based nucleophiles, leading to the synthesis of various compounds such as aminothiazoles, amino-oxazoles, and quinazolines. These synthesized compounds exhibited significant antimicrobial activity, with some showing high activity against multiple strains. Computational calculations confirmed the experimental results, providing a solid basis for the synthesis of new compounds with potential biological applications (Fahim & Ismael, 2019).

Chemical Synthesis and Drug Design

The versatility of N-phenyl-2-(phenylsulfonyl)acetamide in chemical synthesis is further demonstrated in the development of succinimide spiro-fused sultams through coupling reactions with maleimides. This process involves a cascade of reactions including Rh(III)-catalyzed C(sp2)-H bond cleavage, highlighting the compound's role in facilitating complex chemical transformations leading to the synthesis of compounds with potential pharmacological properties (Hu et al., 2021).

Antimicrobial and Antifungal Properties

The incorporation of the N-phenyl-2-(phenylsulfonyl)acetamide moiety into various heterocyclic compounds has been a subject of study for their antimicrobial and antifungal properties. Research involving the synthesis of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety, which is structurally related to N-phenyl-2-(phenylsulfonyl)acetamide, demonstrated promising antimicrobial activity, showcasing the potential of this compound in contributing to the development of new antimicrobial agents (Darwish et al., 2014).

Immunomodulatory Effects

N-phenyl-2-(phenylsulfonyl)acetamide derivatives have also been investigated for their immunomodulatory effects. A novel synthetic compound structurally related to N-phenyl-2-(phenylsulfonyl)acetamide showed the ability to modify the reactivity of lymphoid cell populations affected by tumor growth. This compound enhanced the immune response to tumors, suggesting potential therapeutic applications in oncology (Wang et al., 2004).

Safety And Hazards

Zukünftige Richtungen

The future directions for “Acetamide, N-phenyl-2-(phenylsulfonyl)-” could involve the synthesis of various heterocyclic compounds that exhibit diverse activities, including anti-SARS CoV-2, antimicrobial, and antitumor properties . Additionally, the evolution of the pharmaceutical industry could be greatly aided by the discovery of sulfur-based therapies .

Eigenschaften

IUPAC Name |

2-(benzenesulfonyl)-N-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S/c16-14(15-12-7-3-1-4-8-12)11-19(17,18)13-9-5-2-6-10-13/h1-10H,11H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XORAMBGUXPRUFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80404067 |

Source

|

| Record name | Acetamide, N-phenyl-2-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetamide, N-phenyl-2-(phenylsulfonyl)- | |

CAS RN |

38010-31-0 |

Source

|

| Record name | Acetamide, N-phenyl-2-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2-sulfoethyl)-1,4-diazepan-1-yl]ethanesulfonic Acid](/img/structure/B1335232.png)

![3-Bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1335261.png)